2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-
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Overview
Description
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C9H10I2O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method is the P2O5-promoted cyclization, which involves the use of phosphorus pentoxide as a catalyst . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene, to facilitate the formation of the spiro compound. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce various oxides .
Scientific Research Applications
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The spiro structure provides stability and rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
3,8-Bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione can be compared with other spiro compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but lacks the iodomethyl groups, making it less reactive in substitution reactions.
1,7-Dioxaspiro[5.5]undecane: Has a larger ring structure, which can affect its chemical properties and applications.
4,4-Dihydroxypimelic acid dilactone: Another spiro compound with different functional groups, leading to varied reactivity and uses
These comparisons highlight the uniqueness of 3,8-bis(iodomethyl)-2,7-dioxaspiro[4
Properties
CAS No. |
5281-80-1 |
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Molecular Formula |
C9H10I2O4 |
Molecular Weight |
435.98 g/mol |
IUPAC Name |
3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C9H10I2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
InChI Key |
BCFAWHOILIDQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C12CC(OC2=O)CI)CI |
Origin of Product |
United States |
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